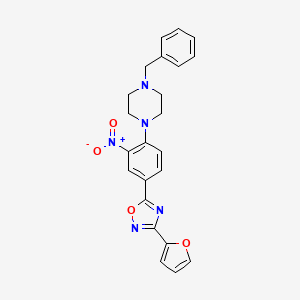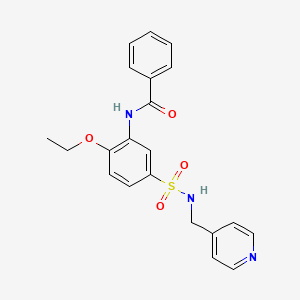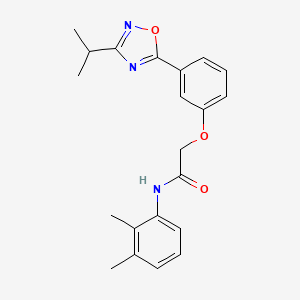
N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and is a highly selective ligand for the translocator protein (TSPO) in the brain. The TSPO is a mitochondrial protein that is involved in several cellular functions, including cholesterol transport, steroidogenesis, and apoptosis.
Wirkmechanismus
The TSPO is a transmembrane protein that is primarily located in the outer mitochondrial membrane. It is involved in several cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to bind to the TSPO with high affinity and specificity. This binding results in the modulation of several cellular functions, including the regulation of mitochondrial membrane potential, the production of reactive oxygen species, and the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate the production of reactive oxygen species, which are known to play a role in the pathogenesis of several neurodegenerative diseases. In addition, DPA-714 has been shown to modulate the activation of inflammatory pathways, which are also involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a highly selective ligand for the TSPO and has been shown to have high affinity and specificity for this protein. In addition, DPA-714 has been extensively studied in preclinical models and has been shown to be a useful tool in the diagnosis and treatment of neurodegenerative diseases. However, there are also some limitations to the use of DPA-714 in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of new TSPO ligands with higher affinity and specificity for this protein. Another area of research is the investigation of the role of the TSPO in neuroinflammation and neuroprotection. Finally, there is a need for further studies to investigate the potential clinical applications of DPA-714 in the diagnosis and treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps. The starting material is 2,3-dimethylbenzoyl chloride, which is reacted with 3-aminophenol to form 2,3-dimethylphenyl 3-aminophenyl ether. This intermediate is then reacted with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol and chloroacetyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied in the field of neuroscience. It is used as a marker for the TSPO in the brain and has been shown to be a useful tool in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DPA-714 has been used in preclinical studies to investigate the role of the TSPO in neuroinflammation and neuroprotection.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-8-6-9-17(11-16)26-12-19(25)22-18-10-5-7-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMKOGOWCMPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
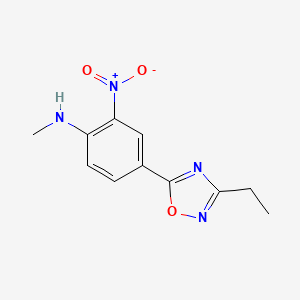



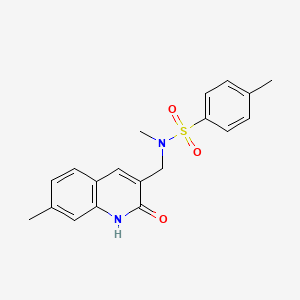

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)



